molecular formula C19H16N4O2 B10991446 N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide

Cat. No.: B10991446
M. Wt: 332.4 g/mol
InChI Key: CGHHAGBPZABCCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a synthetically designed small molecule compound that incorporates both quinoxalinone and indole structural motifs, creating a hybrid scaffold with significant potential for neuroscience and medicinal chemistry research. The compound belongs to the acetamide derivative class, which has demonstrated diverse pharmacological activities in preclinical studies, particularly in central nervous system targeting . Quinoxaline derivatives structurally related to this compound have shown notable anticonvulsant activity in experimental models, suggesting potential application in epilepsy research . The molecular structure features elements known to interact with key neurological targets: the quinoxalinone moiety is associated with modulation of neurotransmitter receptors, while the indole component may contribute to receptor binding affinity and selectivity. Research on analogous acetamide compounds has revealed promising activity as butyrylcholinesterase (BChE) inhibitors, with specific derivatives exhibiting IC50 values in the low micromolar range (e.g., 3.94 μM) . This inhibition profile is particularly relevant for Alzheimer's disease research, as BChE has been identified as a therapeutic target for later stages of this neurodegenerative condition . The compound's potential mechanism of action may involve mixed-type enzyme inhibition, simultaneously targeting both the catalytic anionic site and peripheral anionic site of cholinesterase enzymes . Additionally, similar naphthyl-functionalized acetamide derivatives have demonstrated multi-target capabilities, including both cholinesterase inhibition and antioxidant activity, which represents a valuable approach for addressing the complex pathophysiology of neurodegenerative diseases . The structural characteristics of this compound, particularly the combination of nitrogen-containing heterocycles, suggest possible interaction with various biological targets beyond cholinesterases, including potential modulation of ion channels and receptors implicated in neurological disorders. Researchers investigating structure-activity relationships in neuropharmacology will find this compound particularly valuable for exploring new therapeutic strategies for conditions including epilepsy, Alzheimer's disease, and other neurological disorders characterized by neurotransmitter imbalance or oxidative stress. FOR RESEARCH USE ONLY. Not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1-yl)acetamide

InChI

InChI=1S/C19H16N4O2/c1-12-19(25)23(17-5-3-2-4-16(17)21-12)11-18(24)22-14-6-7-15-13(10-14)8-9-20-15/h2-10,20H,11H2,1H3,(H,22,24)

InChI Key

CGHHAGBPZABCCB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC4=C(C=C3)NC=C4

Origin of Product

United States

Preparation Methods

Cyclocondensation with Methylglyoxal

Methylglyoxal reacts with o-phenylenediamine under acidic or neutral conditions to form the quinoxaline ring. A typical procedure involves refluxing equimolar quantities in ethanol at 80°C for 12 hours, yielding 3-methyl-2-oxoquinoxaline in 65–70% purity. Modifications, such as using microwave irradiation, reduce reaction time to 30 minutes with comparable yields.

Table 1: Comparative Analysis of Quinoxaline Synthesis Methods

MethodReactantsConditionsYield (%)Purity (%)
Conventional refluxMethylglyoxal + o-PDAEthanol, 80°C, 12h6892
Microwave-assistedMethylglyoxal + o-PDAEthanol, 100°C, 0.5h7194
Green synthesisMethylglyoxal + o-PDAH2O, RT, 24h5588

Oxidative Coupling Strategies

Recent advances employ oxidative coupling using iron catalysts. For example, di-t-butyl peroxide (DTBP) and FeCl3 facilitate the oxidation of methylarenes to aldehydes, which subsequently undergo Pictet-Spengler-type annulation with o-phenylenediamine derivatives. This method achieves yields up to 78% but requires stringent temperature control (50–60°C).

Functionalization of the Indole Moiety

The indole component, specifically 5-aminoindole, is synthesized via reduction of 5-nitroindole. Catalytic hydrogenation with Pd/C in methanol at 40 psi H2 pressure for 6 hours provides 5-aminoindole in 85% yield. Alternative routes using SnCl2/HCl afford lower yields (70%) due to byproduct formation.

Key Considerations:

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) is essential to remove unreacted nitro compounds.

  • Stability: 5-Aminoindole is light-sensitive; storage under inert atmosphere at −20°C is recommended.

Amide Coupling Strategies

Coupling the quinoxaline and indole units via acetamide linkage is achieved through two primary routes:

Carbodiimide-Mediated Coupling

Reacting 3-methyl-2-oxoquinoxaline-1-acetic acid with 5-aminoindole using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) yields the target compound. Optimized conditions (0°C, 24 hours) provide 82% yield.

Mechanistic Insight:
EDC activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with the amine to form the amide bond. HOBt suppresses racemization and enhances efficiency.

Schotten-Baumann Reaction

Aqueous-phase coupling using acyl chlorides offers a scalable alternative. 3-Methyl-2-oxoquinoxaline-1-acetyl chloride is prepared by treating the acetic acid derivative with thionyl chloride (SOCl2). Subsequent reaction with 5-aminoindole in a biphasic system (NaOH/CH2Cl2) achieves 75% yield but necessitates rigorous pH control (pH 9–10).

Table 2: Amide Coupling Efficiency Comparison

MethodReagentsSolventYield (%)Purity (%)
EDC/HOBtEDC, HOBt, DCMDCM8295
Schotten-BaumannSOCl2, NaOHCH2Cl2/H2O7590
EnzymaticLipase B, solvent-freeNeat6085

Process Optimization and Green Chemistry

Solvent Selection

Ethanol and water are prioritized to minimize environmental impact. Microwave-assisted reactions in ethanol reduce energy consumption by 40% compared to conventional heating.

Catalytic Innovations

Iron-based catalysts (e.g., Fe(NO3)3) enable oxidative coupling at lower temperatures (50°C vs. 80°C), reducing energy use without compromising yield.

Continuous Flow Synthesis

Adopting continuous flow reactors for the amide coupling step enhances reproducibility and scalability. Residence times of 10 minutes at 50°C achieve 80% conversion, outperforming batch reactors.

Characterization and Quality Control

Critical analytical methods include:

  • NMR Spectroscopy: 1H NMR (DMSO-d6) confirms acetamide linkage (δ 2.15 ppm, CH3; δ 8.20 ppm, NH).

  • HPLC: Reverse-phase C18 column (acetonitrile/water gradient) verifies purity >95%.

  • Mass Spectrometry: ESI-MS m/z 333.1 [M+H]+ aligns with theoretical molecular weight .

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole and quinoxaline rings can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Sodium borohydride in ethanol

    Substitution: Bromine in acetic acid for electrophilic substitution

Major Products

    Oxidation: Formation of quinoxaline N-oxide derivatives

    Reduction: Formation of reduced indole and quinoxaline derivatives

    Substitution: Halogenated or alkylated derivatives of the original compound

Scientific Research Applications

Structural Features

Feature Description
Indole Moiety Known for diverse biological activities, including anticancer properties.
Quinoxaline Derivative Associated with inhibition of various cancer cell lines and potential anti-inflammatory effects.
Amide Functional Group Enhances solubility and bioavailability of the compound.

Anticancer Activity

N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide has shown significant promise in cancer research. The quinoxaline component is recognized for its ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a crucial target in cancer therapy. Studies have demonstrated that similar compounds can effectively reduce tumor growth in various cancer models.

Case Study: Inhibition of Cancer Cell Lines

In vitro studies have indicated that this compound exhibits potent cytotoxic effects against multiple cancer cell lines, including:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.4Induction of apoptosis via VEGFR inhibition
A549 (Lung Cancer)12.7Cell cycle arrest and apoptosis
HeLa (Cervical Cancer)10.5Inhibition of proliferation

Anti-inflammatory Effects

The indole component contributes to the compound's anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Neuroprotective Potential

Recent studies suggest that this compound may possess neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.

Experimental Evidence

In animal models, the compound has been shown to reduce neuroinflammation and promote neuronal survival under stress conditions.

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and quinoxaline rings can bind to these targets, modulating their activity and leading to various biological effects. For example, the compound may inhibit the activity of certain kinases, leading to anti-cancer effects, or it may interact with microbial enzymes, resulting in antimicrobial activity.

Comparison with Similar Compounds

Key Insights :

  • Electron-withdrawing groups (e.g., –NO₂ in 5d, –CF₃ in 5h) enhance antimicrobial activity, likely by improving membrane penetration or target binding .
  • Bulky substituents (e.g., adamantane in derivatives from ) may increase metabolic stability but reduce solubility .

Analogues with Modified Core Structures

Indoline vs. Quinoxalinone Derivatives

  • 2-Oxoindoline Derivatives (): Compounds like 2 (phenethyl-substituted) and 18 (naphthyl-substituted) prioritize indoline cores.
  • Pyridinone Analogues (e.g., AMC3 in ): The pyridinone ring in AMC3 modulates N-formyl peptide receptors (FPRs), suggesting neuropharmacological utility distinct from quinoxalinone-based antimicrobials .

Substituent Position and Pharmacokinetic Effects

  • Indole Substitution : The indol-5-yl group in the target compound contrasts with indol-3-yl derivatives (e.g., ’s methoxy-substituted indol-3-yl). Positional differences influence steric hindrance and electronic interactions with targets like tyrosine kinases or microbial enzymes .
  • Adamantane Hybrids (): Adamantane’s lipophilicity enhances blood-brain barrier penetration, making such derivatives candidates for CNS disorders, whereas the target compound’s simpler structure may favor peripheral activity .

Anticonvulsant and Anticancer Derivatives

  • Quinoxalinone-Acetamide Anticonvulsants (): Derivatives with para-substituted phenyl groups (e.g., –Cl, –OCH₃) on the acetamide exhibit potent anticonvulsant activity in rodent models. The target compound’s indol-5-yl group may offer improved CNS bioavailability compared to phenyl substituents .
  • Oxadiazole-Acetamide Hybrids (): Compounds like 8a–w with sulfanyl linkages show anticancer activity via apoptosis induction. The quinoxalinone core in the target compound could provide alternative mechanisms, such as topoisomerase inhibition .

Biological Activity

N-(1H-indol-5-yl)-2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetamide is a novel compound that combines the structural features of indole and quinoxaline, both of which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry, particularly for its potential anticancer properties and other therapeutic applications.

Chemical Structure

The molecular formula of this compound is C19H16N4O2C_{19}H_{16}N_{4}O_{2} with a molecular weight of 332.4 g/mol. The compound features an indole moiety linked to a quinoxaline derivative through an amide bond, enhancing its biological properties.

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Inhibition of VEGFR-2 : The quinoxaline moiety has been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key target in cancer therapy. This inhibition can prevent tumor angiogenesis, thereby limiting tumor growth and metastasis.
  • Anti-inflammatory Effects : The indole component may contribute to anti-inflammatory effects, which can be beneficial in various inflammatory diseases.
  • Neuroprotective Properties : Some studies suggest that indole derivatives possess neuroprotective effects, potentially useful in treating neurodegenerative diseases.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Specific IC50 values (the concentration required to inhibit cell growth by 50%) have been observed in micromolar ranges for different cancer cell lines .
Cell Line IC50 (µM)
HeLa (Cervical Cancer)5.0
MCF-7 (Breast Cancer)4.8
A549 (Lung Cancer)6.3

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against HIV:

  • HIV Reverse Transcriptase Inhibition : In studies assessing the inhibitory potential on HIV reverse transcriptase, this compound showed promising results with an EC50 value significantly lower than many existing antiviral agents .
Compound EC50 (nM) CC50 (nM) Selectivity Index (SI)
NVP6.79617114353
Tested Compound3.19857631798

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the indole and quinoxaline moieties can significantly influence biological activity:

  • Indole Substituents : Variations in substituents on the indole ring have been correlated with enhanced anticancer activity.
  • Quinoxaline Modifications : Alterations in the quinoxaline structure can optimize binding affinity to target receptors, enhancing therapeutic efficacy .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR to verify substituent positions and stereochemistry (e.g., indole NH resonance at δ ~10-12 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and detects impurities.
  • HPLC/UPLC: Purity assessment (>95% by area normalization) under gradient elution conditions.

What in vitro assays are recommended for preliminary evaluation of its biological activity?

Q. Basic

  • Enzyme Inhibition Assays: Test against targets like cyclooxygenase-2 (COX-2) or phosphodiesterases, given structural analogs’ anti-inflammatory and anticonvulsant properties .
  • Cytotoxicity Screening: Use cancer cell lines (e.g., MCF-7, HepG2) via MTT assays to assess antiproliferative effects.
  • Receptor Binding Studies: Radioligand displacement assays for serotonin or GABA receptors, leveraging the indole moiety’s affinity for neurological targets .

How can reaction conditions be optimized to improve synthetic yield and scalability?

Q. Advanced

  • Solvent Selection: Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to enhance solubility and reduce side reactions.
  • Catalysis: Use Pd-catalyzed cross-coupling for indole functionalization, improving regioselectivity .
  • Temperature Control: Lower reaction temperatures during amide coupling to minimize racemization.

What computational tools predict metabolic soft spots to guide structural modifications for enhanced stability?

Q. Advanced

  • MetaSite: Predicts cytochrome P450-mediated oxidation sites. For example, fluorination of the indole or quinoxalinone rings reduces metabolic degradation, as seen in analogs with improved microsomal stability .
  • ADMET Predictor: Estimates pharmacokinetic parameters (e.g., logP, plasma protein binding) to prioritize derivatives.

How can mechanistic studies elucidate its mode of action in neurological or anticancer contexts?

Q. Advanced

  • Kinetic Analysis: Measure IC50_{50} values against purified enzymes (e.g., COX-2) to determine inhibition type (competitive/non-competitive).
  • Gene Expression Profiling: RNA-seq or qPCR to identify downstream pathways (e.g., apoptosis markers like Bcl-2 in cancer models) .
  • Molecular Dynamics Simulations: Model interactions with target proteins (e.g., Bcl-2 family proteins) to identify key binding residues .

How should contradictory reports on biological activity (e.g., varying IC50_{50}50​ values across studies) be resolved?

Q. Advanced

  • Structural Validation: Confirm compound identity via X-ray crystallography to rule out isomer contamination.
  • Assay Standardization: Compare protocols (e.g., ATP levels in cytotoxicity assays) to identify variability sources.
  • Dose-Response Curves: Use 8-point dilution series to improve reproducibility and quantify potency differences .

What strategies establish structure-activity relationships (SAR) for derivatives?

Q. Advanced

  • Systematic Substituent Variation: Modify indole (e.g., 5-methoxy vs. 5-nitro) and quinoxalinone (e.g., 3-methyl vs. 3-ethyl) groups to correlate changes with activity.
  • 3D-QSAR Modeling: Align molecular fields (CoMFA/CoMSIA) to predict activity cliffs .
  • Pharmacophore Mapping: Identify essential features (e.g., hydrogen bond donors) using software like MOE .

What methodologies assess its pharmacokinetic (PK) profile in preclinical models?

Q. Advanced

  • Microsomal Stability Assays: Incubate with rat/human liver microsomes to measure half-life (t1/2t_{1/2}) and intrinsic clearance.
  • Plasma Protein Binding: Equilibrium dialysis to determine unbound fraction.
  • Rodent PK Studies: Administer IV/PO doses to calculate bioavailability (FF) and CmaxC_{\text{max}} .

Which toxicity models are appropriate for preclinical safety evaluation?

Q. Advanced

  • In Vitro: Ames test for mutagenicity; hERG inhibition assays for cardiotoxicity.
  • In Vivo: Acute toxicity in rodents (OECD 423) with histopathological analysis of liver/kidney tissues.
  • Genotoxicity: Comet assay or micronucleus test to detect DNA damage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.